
Silver(2+) bromide chloride (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(2+) bromide chloride (1/1/1) is a chemical compound consisting of silver cations (Ag^2+), bromide anions (Br^-), and chloride anions (Cl^-) in a 1:1:1 ratio. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Combination: Silver(2+) bromide chloride can be synthesized by directly combining silver nitrate (AgNO3), hydrobromic acid (HBr), and hydrochloric acid (HCl) in an aqueous solution.
Precipitation Reaction: Mixing solutions containing silver ions (Ag^2+), bromide ions (Br^-), and chloride ions (Cl^-) results in the formation of silver(2+) bromide chloride as a precipitate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors where the reactants are mixed under controlled conditions to ensure consistent quality.
Continuous Process: Some industrial processes use a continuous flow system where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: Silver(2+) bromide chloride can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one of the halide ions (Br^- or Cl^-) is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Silver oxide (Ag2O) and other silver salts.
Reduction Products: Silver metal (Ag) and other reduced forms of silver.
Substitution Products: Compounds where bromide or chloride ions are replaced by other anions.
Scientific Research Applications
Silver(2+) bromide chloride has several applications in scientific research:
Chemistry: Used in the study of precipitation reactions and solubility equilibria.
Biology: Employed in biological assays to detect the presence of specific ions.
Medicine: Utilized in medical imaging and diagnostic tests.
Industry: Applied in the production of photographic materials and other silver-based products.
Mechanism of Action
The mechanism by which silver(2+) bromide chloride exerts its effects involves the interaction of silver ions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.
Comparison with Similar Compounds
Silver Bromide (AgBr): Used in photographic materials due to its photosensitivity.
Silver Chloride (AgCl): Employed in medical imaging and as a reagent in chemical reactions.
Silver Iodide (AgI): Utilized in cloud seeding and other industrial applications.
Uniqueness: Silver(2+) bromide chloride is unique in its combination of bromide and chloride ions, which provides it with distinct chemical properties and applications compared to other silver halides.
Properties
CAS No. |
202934-75-6 |
|---|---|
Molecular Formula |
AgBrCl |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
bromo(chloro)silver |
InChI |
InChI=1S/Ag.BrH.ClH/h;2*1H/q+2;;/p-2 |
InChI Key |
ZEUDGVUWMXAXEF-UHFFFAOYSA-L |
Canonical SMILES |
Cl[Ag]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


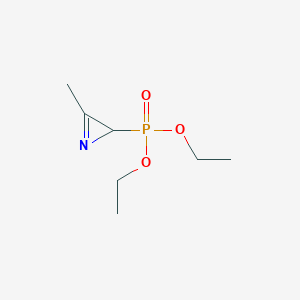
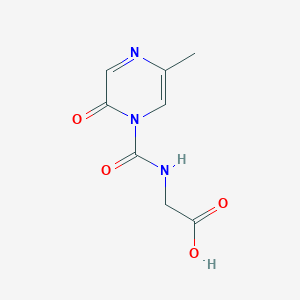
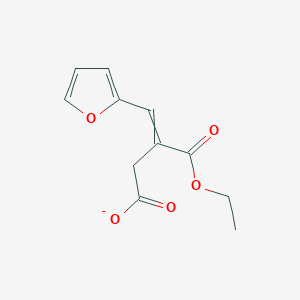
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

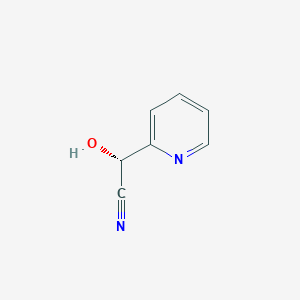
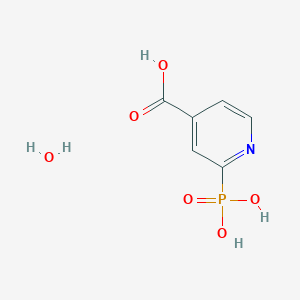
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
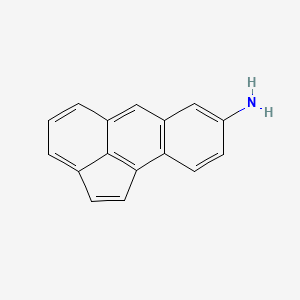
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
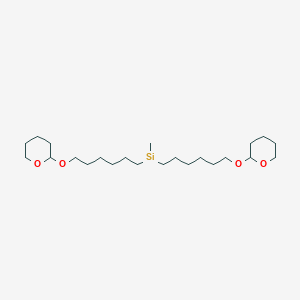
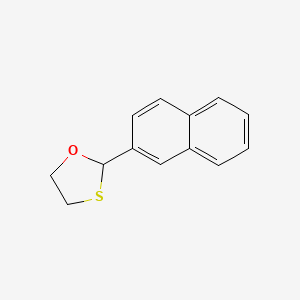
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

